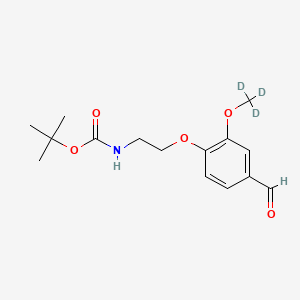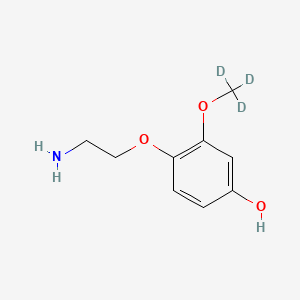
Tiopronin 13C D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tiopronin 13C D3 is a deuterium-labeled derivative of Tiopronin, a thiol-containing compound. It is primarily used in scientific research for its unique isotopic labeling, which allows for detailed studies in various fields such as pharmacokinetics and metabolic pathways. The compound is characterized by the presence of carbon-13 and deuterium atoms, which replace the standard carbon and hydrogen atoms in the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tiopronin 13C D3 involves the incorporation of carbon-13 and deuterium into the Tiopronin molecule. The process typically starts with the synthesis of (2-Mercaptopropanoyl-3,3,3-d3)glycine-2-13C. This involves the use of deuterated and carbon-13 labeled precursors under controlled reaction conditions to ensure the correct isotopic labeling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product. The compound is typically produced in specialized facilities equipped to handle isotopic labeling and ensure compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
Tiopronin 13C D3 undergoes various chemical reactions, including:
Oxidation: The thiol group in this compound can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfide derivatives of this compound.
Reduction: Regeneration of the thiol form of this compound.
Substitution: Alkylated derivatives of this compound.
Applications De Recherche Scientifique
Tiopronin 13C D3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Pathways: Investigating metabolic processes and pathways in biological systems.
Analytical Chemistry: Serving as an internal standard in mass spectrometry for accurate quantification.
Biological Research: Understanding the interaction of thiol-containing compounds with biological molecules.
Medical Research: Exploring its potential in the treatment of diseases such as cystinuria and its role in reducing cystine stone formation.
Mécanisme D'action
Tiopronin 13C D3 exerts its effects through its thiol group, which can undergo thiol-disulfide exchange reactions. This mechanism is particularly important in reducing cystine concentrations in the urine, thereby preventing the formation of cystine stones. The compound forms a water-soluble mixed disulfide complex with cystine, reducing the amount of sparingly soluble cystine.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Penicillamine: Another thiol-containing compound used in the treatment of cystinuria.
Captopril: A thiol-containing angiotensin-converting enzyme inhibitor.
N-Acetylcysteine: A thiol-containing antioxidant used in various medical applications.
Uniqueness of Tiopronin 13C D3
This compound is unique due to its isotopic labeling with carbon-13 and deuterium. This labeling allows for more detailed and accurate studies in various scientific fields, particularly in pharmacokinetics and metabolic research. The presence of these isotopes enhances the compound’s utility as an internal standard in analytical techniques such as mass spectrometry.
Propriétés
IUPAC Name |
2-[(3,3,3-trideuterio-2-sulfanylpropanoyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c1-3(10)5(9)6-2-4(7)8/h3,10H,2H2,1H3,(H,6,9)(H,7,8)/i1D3,2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGJWQPHMWSCST-HZPPXAECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)N[13CH2]C(=O)O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4](/img/structure/B562938.png)








